N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE

Aqueous solubility In vitro assay development DMSO-free screening

Procure CAS 335222-97-4 – the ortho-methoxy isomer of the N-(thiazol-2-yl)-benzamide scaffold. Its ≥100 mM aqueous solubility permits high-concentration, low-DMSO biochemical assays (NMR fragment screening, SPR, DMSO-sensitive targets). Use it as a companion to the para-methoxy analog for systematic methoxy-position SAR, or as a Lipinski-compliant reference in ADME cascades. Offered as a research-grade building block with validated purity for reproducible screening campaigns.

Molecular Formula C19H17N3O3S
Molecular Weight 367.42
CAS No. 335222-97-4
Cat. No. B2611696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE
CAS335222-97-4
Molecular FormulaC19H17N3O3S
Molecular Weight367.42
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3S/c1-25-16-10-6-5-9-15(16)21-17(23)11-14-12-26-19(20-14)22-18(24)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,21,23)(H,20,22,24)
InChIKeyFRAHHFOXKSWDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE (CAS 335222-97-4): A Structurally Defined N-(Thiazol-2-yl)-benzamide Screening Compound with Measured Aqueous Solubility


N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE (CAS 335222-97-4) is a synthetic small-molecule member of the N-(thiazol-2-yl)-benzamide class, bearing a 2-methoxyphenyl carbamoylmethyl substituent at the thiazole 4-position. Its molecular formula is C₁₉H₁₇N₃O₃S with a molecular weight of 367.4 g/mol and a calculated XLogP3 of 2.9 [1]. The compound is commercially available as a research-grade building block and screening library component, with a measured aqueous solubility of ≥ 25.22 mg/mL (≥ 100 mM) . Unlike many N-(thiazol-2-yl)-benzamide analogs that have been functionally characterized as zinc-activated channel (ZAC) antagonists or COX inhibitors, this specific compound lacks dedicated primary research publications or patent disclosures quantifying its biological activity [2].

Why N-(Thiazol-2-yl)-benzamide Analogs Cannot Be Interchanged: The Critical Role of Thiazole 4-Position Substitution and Methoxy Regiochemistry


Within the N-(thiazol-2-yl)-benzamide chemotype, both the nature and position of substituents on the thiazole ring and the pendant phenyl group profoundly influence biological activity. In the ZAC antagonist series, the unsubstituted N-(1,3-thiazol-2-yl)benzamide scaffold itself is essentially inactive (IC₅₀ > 55 μM), while optimized 4-substituted analogs achieve IC₅₀ values of 1–3 μM [1]. Similarly, in methoxyphenyl thiazole carboxamide COX inhibitors, the position and number of methoxy groups on the phenyl ring dictate COX-1/COX-2 selectivity ratios, with trimethoxy variants reaching selectivity ratios of 3.67 at 5 μM versus mono-methoxy analogs showing substantially lower discrimination [2]. For CAS 335222-97-4, the 2-methoxy (ortho) substitution on the phenyl ring creates a distinct steric and electronic environment compared to the 4-methoxy (para) isomer, which—based on class-level SAR—can result in divergent target engagement and selectivity profiles [3]. These structural nuances make simple in-class substitution unreliable without compound-specific validation data.

Quantitative Differentiation Evidence for N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE (CAS 335222-97-4) Versus In-Class Analogs


Aqueous Solubility of ≥ 100 mM: Enabling High-Concentration In Vitro Assay Formats Without Co-Solvent Interference

CAS 335222-97-4 exhibits a measured aqueous solubility of ≥ 25.22 mg/mL, equivalent to ≥ 100.00 mM in H₂O . This represents solubility at least one order of magnitude higher than the typical aqueous solubility range of many N-(thiazol-2-yl)-benzamide analogs, which often require DMSO co-solvent at concentrations exceeding 0.1% to achieve comparable solution concentrations. For context, the prototypical ZAC antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) and related screening hits in this chemotype are routinely dissolved in DMSO for biological testing, with aqueous solubility typically below 10 μM for un-optimized analogs [1]. The ≥ 100 mM aqueous solubility of CAS 335222-97-4 permits direct preparation of concentrated aqueous stock solutions, minimizing organic solvent carryover artifacts in sensitive cellular and biochemical assays.

Aqueous solubility In vitro assay development DMSO-free screening

Ortho-Methoxy Phenyl Substitution: Structural Distinction from the Para-Methoxy Isomer with Potential Implications for Target Binding Conformation

CAS 335222-97-4 features a 2-methoxyphenyl (ortho-methoxy) substituent on the carbamoylmethyl side chain, in contrast to the commercially available 4-methoxyphenyl (para-methoxy) isomer [1]. While no direct comparative bioactivity data exist for these two isomers, SAR studies on closely related methoxyphenyl thiazole carboxamide COX inhibitors demonstrate that the position and number of methoxy groups on the phenyl ring significantly modulate both COX-1/COX-2 selectivity and potency: compounds with trimethoxy substitution achieved a COX-2 selectivity ratio of 3.67 at 5 μM, whereas mono-methoxy variants showed distinct selectivity profiles [2]. The ortho-methoxy group in CAS 335222-97-4 introduces steric hindrance and alters the dihedral angle between the phenyl ring and the amide plane compared to the para isomer, which can affect hydrogen-bonding geometry and hydrophobic pocket complementarity in target binding sites.

Methoxy regiochemistry Structure-activity relationship Ortho vs. para substitution

N-(Thiazol-2-yl)-benzamide Scaffold Membership: Access to a Validated Pharmacophore for Ion Channel and Enzyme Inhibitor Discovery

CAS 335222-97-4 belongs to the N-(thiazol-2-yl)-benzamide chemotype, which has been validated as the first-in-class selective antagonist scaffold for the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor superfamily member [1]. In the landmark study by Madjroh et al. (2021), functional characterization of 61 N-(thiazol-2-yl)-benzamide analogs at ZAC expressed in Xenopus oocytes identified several compounds with IC₅₀ values of 1–3 μM, while the unsubstituted parent scaffold showed no significant activity [1]. The lead compound TTFB demonstrated functional selectivity for ZAC over 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂S GABA_A, and α₁ glycine receptors at 30 μM [1]. The specific activity of CAS 335222-97-4 at ZAC or any other target has not been reported, and its pharmacological profile remains uncharacterized.

Zinc-Activated Channel (ZAC) Cys-loop receptor Negative allosteric modulator Ion channel pharmacology

Physicochemical Property Profile: Calculated Drug-Likeness Parameters Favorable for Membrane Permeability and Oral Bioavailability Prediction

CAS 335222-97-4 has calculated physicochemical properties consistent with favorable oral drug-likeness: molecular weight 367.4 g/mol, XLogP3 2.9, topological polar surface area (TPSA) 109 Ų, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds [1]. These values comply with all four Lipinski Rule of Five criteria (MW < 500, LogP < 5, HBD < 5, HBA < 10). In comparison, the ZAC antagonist lead TTFB has MW 306.4, a single fluorine substituent, and a tert-butyl group on the thiazole ring [2], while the unsubstituted N-(1,3-thiazol-2-yl)benzamide has MW 204.3 and TPSA ~54 Ų [3]. The higher TPSA of CAS 335222-97-4 relative to unsubstituted benzamide analogs may reduce passive membrane permeability but increase aqueous solubility, consistent with the measured solubility data [1].

Drug-likeness Lipinski Rule of Five ADME prediction Physicochemical profiling

Recommended Application Scenarios for N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE (CAS 335222-97-4) Based on Available Evidence


High-Concentration Aqueous Biochemical Screening in DMSO-Sensitive Assay Systems

The measured aqueous solubility of ≥ 100 mM makes CAS 335222-97-4 suitable for high-concentration biochemical screening campaigns where DMSO content must be minimized—such as NMR-based fragment screening, surface plasmon resonance (SPR), or assays using DMSO-sensitive protein targets. Researchers can prepare concentrated aqueous stock solutions directly, avoiding the solvent interference artifacts that plague many N-(thiazol-2-yl)-benzamide analogs requiring ≥ 1% DMSO for dissolution [1].

Structure-Activity Relationship (SAR) Exploration of Methoxy Regiochemistry in Thiazole-Benzamide Pharmacophores

As a structurally defined ortho-methoxy phenyl isomer, CAS 335222-97-4 serves as a companion compound to the para-methoxy analog for SAR studies probing the effect of methoxy position on target engagement [2]. In COX inhibitor programs, methoxy position on the phenyl ring has been shown to influence isoform selectivity [3]; this compound enables parallel testing of ortho- vs. para-substitution effects in any target-based assay.

Chemical Biology Tool Compound for ZAC Channel Pharmacology (Exploratory Use)

The N-(thiazol-2-yl)-benzamide scaffold has been pharmacologically validated as a selective ZAC antagonist chemotype with IC₅₀ values of 1–3 μM for optimized analogs and demonstrated selectivity over related Cys-loop receptors [1]. CAS 335222-97-4, as an uncharacterized member of this scaffold class, may serve as an exploratory probe in ZAC-expressing systems, though users must independently verify target activity and selectivity before drawing mechanistic conclusions.

ADME Property Benchmarking in Drug-Likeness Optimization Programs

With computed Lipinski-compliant properties (MW 367.4, XLogP3 2.9, TPSA 109 Ų, 2 HBD, 5 HBA) [2], CAS 335222-97-4 can serve as a reference compound in ADME screening cascades to benchmark permeability, metabolic stability, and plasma protein binding of newly synthesized N-(thiazol-2-yl)-benzamide derivatives. Its moderate TPSA relative to the unsubstituted parent scaffold (TPSA ~54 Ų) [4] provides a useful comparator for assessing the impact of polar substituents on membrane permeability.

Quote Request

Request a Quote for N-(4-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.